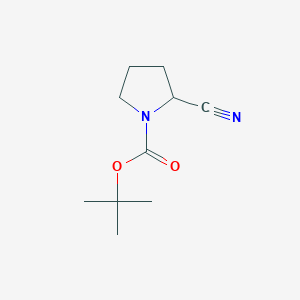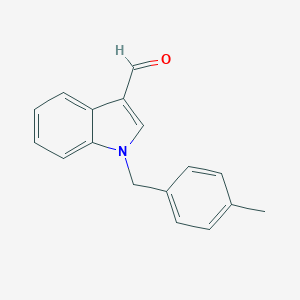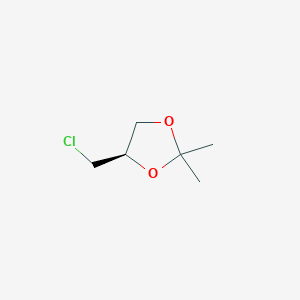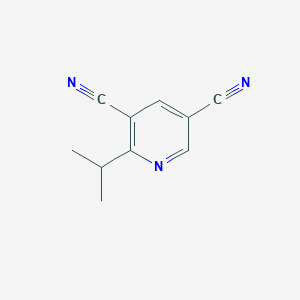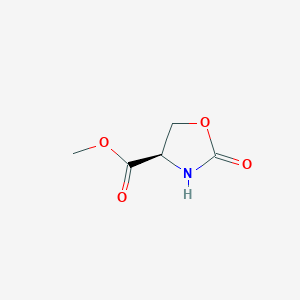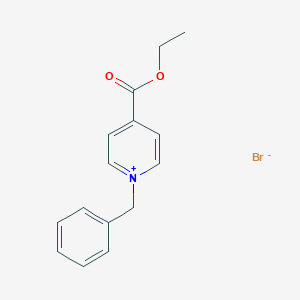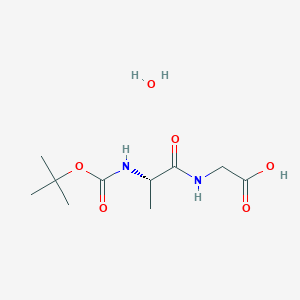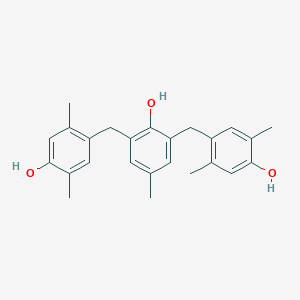![molecular formula C9H7N3O3 B114761 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione CAS No. 153457-26-2](/img/structure/B114761.png)
3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione, also known as HAMNO, is a synthetic compound that has been widely studied for its potential applications in various scientific fields. HAMNO has been found to possess unique chemical and physical properties that make it a promising candidate for use in a range of applications, including as a fluorescent probe, a catalyst, and a therapeutic agent.
作用機序
The mechanism of action of 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione varies depending on its application. In the case of its use as a fluorescent probe, 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione binds to metal ions through coordination bonds, resulting in changes in its fluorescence properties. In the case of its use as an anticancer agent, 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspases, a family of proteins that play a key role in the process of apoptosis.
Biochemical and Physiological Effects:
3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione has been found to have a range of biochemical and physiological effects, depending on its application. In the case of its use as a fluorescent probe, 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione has been shown to selectively bind to certain metal ions, such as copper and iron, and to exhibit changes in its fluorescence properties in the presence of these ions. In the case of its use as an anticancer agent, 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione has been found to induce apoptosis in cancer cells through the activation of caspases, resulting in the inhibition of tumor growth.
実験室実験の利点と制限
3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione has several advantages for use in lab experiments, including its high stability, its ability to selectively bind to certain metal ions, and its potential as a therapeutic agent for a range of diseases. However, 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione also has some limitations, including its relatively complex synthesis method and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione, including:
1. Further investigation of its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
2. Development of new synthetic methods for 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione that are more efficient and cost-effective.
3. Exploration of its potential as a catalyst for organic reactions.
4. Investigation of its potential as a tool for the study of DNA damage and repair mechanisms.
5. Development of new applications for 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione in fields such as materials science and environmental science.
In conclusion, 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its unique chemical and physical properties make it a promising candidate for use in a range of applications, including as a fluorescent probe, a catalyst, and a therapeutic agent. While there are some limitations to its use, there are also many future directions for research on 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione that hold great promise for advancing our understanding of this compound and its potential applications.
合成法
The synthesis of 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione involves a multistep process that begins with the reaction between 2,4-dioxo-1,2,3,4-tetrahydropyrimidine and hydroxylamine hydrochloride, followed by the reaction between the resulting product and 2,3-dichloro-1,4-naphthoquinone. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学的研究の応用
3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione has been extensively studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. In chemistry, 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione has been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions. In biology, 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione has been studied for its potential as an anticancer agent and as a tool for the study of DNA damage and repair mechanisms. In medicine, 3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione has been investigated for its potential as a therapeutic agent for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
153457-26-2 |
|---|---|
製品名 |
3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione |
分子式 |
C9H7N3O3 |
分子量 |
205.17 g/mol |
IUPAC名 |
4-hydroxy-3-[(E)-hydroxyiminomethyl]-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H7N3O3/c13-7-5-2-1-3-10-8(5)12-9(14)6(7)4-11-15/h1-4,15H,(H2,10,12,13,14)/b11-4+ |
InChIキー |
VTZJQNCPSZZPRE-UHFFFAOYSA-N |
異性体SMILES |
C1=CC2=C(NC(=O)C(=CNO)C2=O)N=C1 |
SMILES |
C1=CC2=C(NC(=O)C(=C2O)C=NO)N=C1 |
正規SMILES |
C1=CC2=C(NC(=O)C(=CNO)C2=O)N=C1 |
同義語 |
1,8-Naphthyridine-3-carboxaldehyde,1,2-dihydro-4-hydroxy-2-oxo-,3-oxime(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



